molecular formula C14H15ClN2O4S B12741513 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester CAS No. 173908-37-7

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester

Cat. No.: B12741513
CAS No.: 173908-37-7
M. Wt: 342.8 g/mol
InChI Key: XYFHUOSUAQXPEP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a sulfonamide group attached to an amino-chlorophenyl moiety The esterification with 1-methylethyl adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amino-chlorophenyl compound with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with 1-methylethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the carboxylic acid group.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or other derivatives.

    Substitution: The amino-chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory, antibacterial, or anticancer properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition, protein binding, and cellular uptake mechanisms.

    Industrial Applications: It is used in the development of new materials, such as advanced polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Protein Binding: The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and signaling pathways.

    Cellular Uptake: The ester group facilitates cellular uptake by increasing the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-4-chlorophenyl)sulfonyl)-, 1-methylethyl ester
  • 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-bromophenyl)sulfonyl)-, 1-methylethyl ester
  • 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-fluorophenyl)sulfonyl)-, 1-methylethyl ester

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 1-methylethyl ester is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

173908-37-7

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

propan-2-yl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H15ClN2O4S/c1-9(2)21-14(18)12-4-3-7-17(12)22(19,20)13-8-10(15)5-6-11(13)16/h3-9H,16H2,1-2H3

InChI Key

XYFHUOSUAQXPEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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